4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile

Description

Systematic IUPAC Nomenclature and Structural Representation

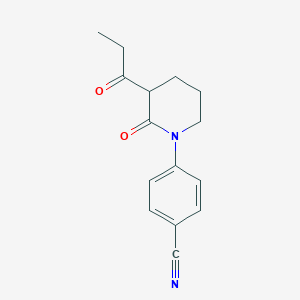

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile . This name derives from the parent piperidine ring, where the nitrogen atom at position 1 is substituted with a benzonitrile group (a benzene ring with a cyano substituent at position 4). The piperidine ring itself contains a ketone group (oxo) at position 2 and a propanoyl group (propionyl) at position 3.

The structural formula (Figure 1) illustrates the connectivity:

- A six-membered piperidine ring with a carbonyl group (C=O) at position 2.

- A propanoyl side chain (CH2CH2C=O) at position 3.

- A benzonitrile substituent (C6H4CN) attached to the piperidine nitrogen.

Molecular Formula : C15H16N2O2.

Molecular Weight : 256.30 g/mol.

The SMILES notation for the compound is CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C#N , which encodes the propanoyl group (CCC(=O)), piperidine ring (C1CCCN), ketone (C1=O), and benzonitrile (C#N). The InChIKey, DHRCEYWGNWMOCP-UHFFFAOYSA-N , provides a unique identifier for computational chemistry applications.

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial suppliers employ synonyms and registry numbers to catalog this compound. Key alternatives include:

| Synonym | Source |

|---|---|

| This compound | PubChem, EvitaChem |

| 2059944-02-2 | CAS Registry |

| EN300-329836 | PubChem |

The CAS Registry Number (2059944-02-2) is universally recognized for regulatory and procurement purposes. PubChem assigns the Compound Identifier (CID) 137702537 , which links to experimental and computational data. The European Chemicals Agency (ECHA) identifier EN300-329836 facilitates harmonized classification within the European Union.

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile |

InChI |

InChI=1S/C15H16N2O2/c1-2-14(18)13-4-3-9-17(15(13)19)12-7-5-11(10-16)6-8-12/h5-8,13H,2-4,9H2,1H3 |

InChI Key |

DHRCEYWGNWMOCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

General Strategy Overview

The synthesis of 4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile typically involves:

- Formation of the benzonitrile intermediate or its precursor.

- Construction or modification of the piperidinone ring system.

- Coupling of the piperidinone moiety with the benzonitrile ring through nitrogen substitution or acylation.

- Introduction of the propanoyl group at the 3-position of the piperidinone ring.

Preparation of Benzonitrile Intermediate

A key step in the synthesis is obtaining the benzonitrile derivative. According to US Patent US3742014A, benzonitriles can be prepared by converting corresponding benzoic acids through a sequence involving:

- Conversion of benzoic acid to benzoyl chloride using phosphorus pentachloride.

- Reaction of benzoyl chloride with a lower alkanesulphonamide (e.g., methanesulphonamide or p-toluenesulphonamide).

- Dehydration of the resulting amide intermediate to the nitrile using phosphorus pentachloride at elevated temperatures (150–190 °C, optimally 175–180 °C).

This method proceeds via intermediates such as benzoyl chloride and alkanesulphonyltrichlorophosphazene, with by-products including hydrogen chloride, phosphorus oxychloride, and methanesulphonyl chloride, which are removed by distillation or aqueous base treatment. The benzonitrile product is purified by recrystallization or sublimation to achieve high purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Benzoic acid + Phosphorus pentachloride | Benzoyl chloride + by-products |

| 2 | Benzoyl chloride + Alkanesulphonamide | Amide intermediate |

| 3 | Amide + Phosphorus pentachloride (150–190 °C) | Benzonitrile formation |

| 4 | Purification (recrystallization/sublimation) | Pure benzonitrile |

This method is robust and widely applicable to various substituted benzoic acids, including those bearing nitrile groups at the para position, as in 4-(benzonitrile) derivatives.

Coupling of Benzonitrile and Piperidinone Units

The final coupling step involves nucleophilic substitution or amide bond formation between the piperidinone nitrogen and the benzonitrile moiety. This can be achieved by:

- Reacting the piperidinone derivative with 4-cyanobenzoyl chloride or its equivalent.

- Using appropriate bases and solvents to facilitate the nucleophilic attack and amide bond formation.

This step requires careful control of reaction conditions to avoid side reactions and maintain the integrity of the keto and nitrile functionalities.

Reaction Conditions and Optimization

Temperature and Reagent Ratios

- The benzonitrile formation step requires temperatures between 150 °C and 190 °C, with optimal nitrile formation around 175–180 °C.

- Phosphorus pentachloride is used in slight excess to ensure complete conversion.

- Alkanesulphonamide selection (methanesulphonamide preferred) affects yield and purity.

- The acylation of the piperidinone ring is typically conducted at lower temperatures (0–50 °C) to avoid decomposition.

Purification Techniques

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is used to purify benzonitrile intermediates.

- Sublimation may be employed for final benzonitrile products to achieve high purity.

- Chromatographic techniques (e.g., column chromatography) may be used for the final compound purification.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Benzoyl chloride formation | Benzoic acid + Phosphorus pentachloride | <90 | 1–2 | Generates benzoyl chloride and by-products |

| Amide formation | Benzoyl chloride + Methanesulphonamide | Ambient to 100 | 2–4 | Intermediate amide formation |

| Dehydration to benzonitrile | Amide + Phosphorus pentachloride | 150–190 (opt. 175–180) | 3–5 | Nitrile formation via dehydration |

| Piperidinone acylation | 4-Piperidone + Propanoyl chloride | 0–50 | 1–3 | Introduces 3-propanoyl substituent |

| Coupling step | Piperidinone derivative + 4-cyanobenzoyl chloride | Ambient to 50 | 2–6 | Formation of final compound |

| Purification | Recrystallization, sublimation, chromatography | N/A | N/A | Ensures compound purity |

Research Discoveries and Advances

- The patented method for benzonitrile synthesis via alkanesulphonamide and phosphorus pentachloride is notable for its efficiency and scalability.

- Recent studies on piperidinone derivatives have demonstrated that selective acylation and functionalization strategies allow for the introduction of diverse substituents without compromising ring integrity.

- The integration of benzonitrile moieties with piperidinone scaffolds is a promising approach in medicinal chemistry, particularly for designing cytotoxic and antineoplastic agents, as highlighted by recent synthetic and biological evaluation studies.

- Analytical techniques such as heteronuclear multiple bond correlation (HMBC) NMR are used to confirm substitution patterns on the piperidinone nitrogen, ensuring structural correctness.

Chemical Reactions Analysis

4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Nitrile Functionality : All compounds share a benzonitrile or propanenitrile group, which enhances binding to metalloenzymes or receptors via dipole interactions .

- Heterocyclic Moieties: The piperidinone ring in the target compound contrasts with thiazolidinone (5FB), triazole (1c), and piperazine (3-oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile), influencing solubility and target specificity .

- Bioactivity: Letrozole analogs (e.g., 1c, 1h) exhibit cytotoxic activity against breast cancer cell lines, suggesting that the benzonitrile scaffold is critical for anticancer effects. However, the target compound’s propanoyl-piperidinone group may confer distinct pharmacokinetic properties .

Biological Activity

4-(2-Oxo-3-propanoylpiperidin-1-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from diverse research studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a piperidine ring, a carbonyl group, and a benzonitrile moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the piperidine ring.

- Introduction of the propanoyl group.

- Coupling with benzonitrile.

Various studies have optimized these synthetic pathways to enhance yield and purity.

Antiviral Activity

Research indicates that derivatives related to benzonitrile compounds exhibit significant antiviral properties. A study highlighted that certain benzonitrile derivatives demonstrated high potency against Hepatitis C Virus (HCV), showing efficacy at low nanomolar concentrations . The mechanism appears to involve inhibition of viral entry, specifically targeting the HCV E1 protein.

Anticancer Activity

The anticancer potential of related compounds has been extensively studied. For instance, compounds similar to this compound were evaluated using human lung adenocarcinoma (A549) cell lines. Results showed that specific structural modifications enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) A549 | Viability (%) HSAEC1-KT |

|---|---|---|

| Compound 6 | 64 | 78 |

| Compound 7 | 61 | 82 |

| Compound 8 | 50 | 75 |

Antimicrobial Activity

The antimicrobial properties of similar derivatives have also been assessed against various pathogens, including resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. These studies suggest that modifications in the chemical structure can lead to enhanced activity against multidrug-resistant bacteria .

Study on Antiviral Activity

A study conducted by researchers at a prominent pharmaceutical institute synthesized several benzonitrile derivatives and evaluated their antiviral activity against HCV. The results indicated that compounds with specific substitutions on the piperidine ring exhibited significantly higher antiviral activity compared to their analogs without such modifications .

Study on Anticancer Properties

In another study focusing on anticancer properties, researchers tested a series of piperidine-based compounds against A549 cells. The findings revealed that certain derivatives not only reduced cell viability significantly but also exhibited selectivity towards cancer cells over normal cells, suggesting potential for therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.